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Compound of Interest

Compound Name:
(R)-2-Amino-4-methoxy-4-

oxobutanoic acid

Cat. No.: B555638 Get Quote

Technical Support Center: D-Aspartic Acid 4-
Methyl Ester
Welcome to the technical support resource for D-Aspartic acid 4-methyl ester. This guide is

designed for researchers, medicinal chemists, and drug development professionals to navigate

the common challenges encountered during the synthesis, analysis, and application of this

compound. The following information is structured in a question-and-answer format to directly

address specific experimental issues, providing not just solutions but the underlying scientific

rationale.

Section 1: Compound Handling, Storage, and
Identity
This initial section covers the foundational aspects of working with D-Aspartic acid 4-methyl

ester, ensuring the integrity of your starting material.

Question: What are the expected physicochemical properties of high-purity D-Aspartic acid 4-

methyl ester?

You should expect high-purity D-Aspartic acid 4-methyl ester (also known as D-Aspartic acid β-

methyl ester) to be a white to off-white crystalline powder or solid.[1][2] Verifying the physical
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properties of your batch against a known standard is the first step in any experiment. Key

parameters are summarized below.

Table 1: Physicochemical Properties of D-Aspartic Acid 4-Methyl Ester

Property Expected Value Source(s)

Molecular Formula C₅H₉NO₄ [1][3]

Molecular Weight 147.13 g/mol [1][3][4]

Appearance White to off-white powder/solid [1][2]

Melting Point
~167-172 °C (for α-methyl

ester)
[1]

Storage Conditions
Store at 0-8°C, protected from

light and moisture.
[1][2][5]

Question: How should I properly store this compound to prevent degradation? What is its

general stability?

Proper storage is critical. D-Aspartic acid 4-methyl ester should be stored in a tightly sealed

container at refrigerated temperatures (0-8°C).[1][2] Two primary degradation pathways are of

concern:

Hydrolysis: As an ester, the compound is susceptible to hydrolysis back to D-Aspartic acid

and methanol. This process is accelerated by moisture and non-neutral pH. The stability in

aqueous solutions is pH-dependent; at neutral pH (pH 7), the half-life can be as short as a

few days, while it is most stable around pH 4.3.[6] For long-term storage, keep the

compound as a dry solid.

Light Sensitivity: Some related amino acid derivatives are known to be light-sensitive.[5]

While specific data for this ester is limited, it is best practice to store it in an amber vial or in

the dark.

For experimental use, aqueous solutions should be prepared fresh and ideally not stored for

more than one day.[7]
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Question: I'm dissolving the compound in a buffer for a biological assay, but I'm getting

inconsistent results. Why?

This is a common issue stemming from the compound's stability in aqueous solutions.

Causality: The ester bond is liable to hydrolysis, particularly in physiological buffers which

are typically around pH 7.2-7.4. Over the course of a multi-day cell culture experiment, a

significant portion of your D-Aspartic acid 4-methyl ester may convert back to D-Aspartic

acid. This means the active compound and its concentration are changing over time, leading

to inconsistent or non-reproducible results.

Troubleshooting Steps:

Confirm Hydrolysis: Use HPLC or LC-MS to analyze your buffered solution at different

time points (e.g., 0, 12, 24, 48 hours) under your exact experimental conditions

(temperature, pH). Look for the appearance of a D-Aspartic acid peak and a

corresponding decrease in the ester peak.

Run Proper Controls: Always include D-Aspartic acid as a separate control in your

experiment. If you observe activity only in the D-Aspartic acid control or similar activity in

both, it strongly suggests your ester is hydrolyzing before it can exert its own specific

effect.

Minimize Incubation Time: If possible, design shorter assays. For longer experiments,

consider replenishing the media with freshly prepared compound at regular intervals.

Section 2: Synthesis and Purification
Troubleshooting
Synthesizing D-Aspartic acid 4-methyl ester presents several challenges related to selectivity

and stability.

Question: My synthesis yield is very low. What are the common pitfalls?

Low yield is often a result of competing side reactions or inefficient purification. The primary

challenge is the selective esterification of the β-carboxyl group (at position 4) while leaving the

α-carboxyl group (at position 1) and the amino group free.
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Synthesis Stage

Problem Identification

Corrective Actions

Low Yield Observed

Analyze Crude Product
(TLC, NMR, LC-MS)

Side Products Detected?

High Unreacted
Starting Material?

No

Identify Side Products:
- Di-ester
- α-ester

- Aspartimide
- Racemized L-isomer

Yes

Review Purification:
- Inefficient Extraction

- Wrong Recrystallization Solvent
- Product Loss on Column

No

Optimize Reaction:
- Increase Reaction Time

- Increase Temperature (cautiously)
- Use More Active Reagent

Yes

Optimize Reaction:
- Adjust Stoichiometry

- Change Catalyst/Solvent
- Lower Temperature

Fig 1. Decision tree for troubleshooting low synthesis yield.
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Caption: Fig 1. Decision tree for troubleshooting low synthesis yield.
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Question: My characterization data suggests I have multiple products. What are the likely side

reactions?

Several side reactions can occur during the synthesis of D-Aspartic acid esters. Understanding

these is key to optimizing your reaction conditions.

D-Aspartic Acid
(Starting Material)

Desired Product
D-Aspartic acid 4-methyl ester

Selective
Esterification

Isomeric Product
D-Aspartic acid 1-methyl ester

Poor Regioselectivity

Over-reaction Product
Di-methyl ester

Excess Reagent/
Harsh Conditions

Racemized Product
L-Aspartic acid ester

Base/Heat Promoted
Racemization

Cyclized Impurity
Aspartimide Intermediate

Base/Heat Promoted
(esp. in peptide coupling)

Fig 2. Potential products from D-Aspartic acid esterification.

Click to download full resolution via product page

Caption: Fig 2. Potential products from D-Aspartic acid esterification.

Di-esterification: Both carboxylic acids react to form a di-methyl ester. This is common if

using harsh conditions or a large excess of methanol and acid catalyst.

Isomerization: Formation of the D-Aspartic acid 1-methyl ester (α-ester) instead of the

desired 4-methyl ester (β-ester). Selectivity is a key challenge.

Racemization: The chiral center can epimerize under harsh basic or acidic conditions,

especially with heat, leading to contamination with the L-isomer.[8][9] This is a critical
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impurity for biological assays.

Aspartimide Formation: Particularly relevant if the N-terminus is protected and you are

activating the free carboxyl group (as in peptide synthesis), the backbone amide can cyclize

onto the ester, forming a succinimide ring.[10][11] This process can lead to racemization and

the formation of both α- and β-peptides upon ring-opening.[11]

Question: How can I purify my crude D-Aspartic acid 4-methyl ester to remove these

impurities?

Purification requires exploiting the different chemical properties of the product and byproducts.

Protocol: Purification by Recrystallization

Rationale: This method works well if the main impurities have different solubilities than the

desired product. It is often effective at removing unreacted D-Aspartic acid and some di-

ester.

Steps:

Dissolve the crude product in a minimum amount of hot solvent (e.g., water or an

alcohol/water mixture). A patent for a similar compound suggests recrystallization from

water with a small amount of pyridine added.[12]

If the solution is colored, you can add a small amount of activated charcoal and hot

filter.

Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-

5°C) to maximize crystal formation.[12]

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent to remove residual soluble

impurities.

Dry the crystals under vacuum.[12]
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Validation: Check the purity of the recrystallized material by HPLC and measure the

melting point.

Chromatography: For difficult separations, such as removing the α-ester isomer or small

amounts of L-isomer, column chromatography (e.g., ion-exchange or reversed-phase) may

be necessary. Chiral HPLC methods are required to resolve and quantify enantiomeric purity

(D vs. L isomer).[13][14]

Section 3: Analytical Characterization
Confirming the identity and purity of your final compound is non-negotiable.

Question: What should I look for in the ¹H NMR spectrum to confirm the structure?

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. For D-Aspartic acid 4-

methyl ester in a solvent like D₂O, you should expect to see three main signals.

Table 2: Expected ¹H NMR and Mass Spectrometry Data

Analysis Expected Signal / Value Rationale

¹H NMR ~3.7 ppm (singlet, 3H)

Corresponds to the three

protons of the methyl ester (-

OCH₃) group.

~4.0-4.2 ppm (multiplet, 1H)
The proton on the α-carbon

(chiral center).

~2.9-3.1 ppm (multiplet, 2H)
The two protons on the β-

carbon (-CH₂-).

Mass Spec (ESI+) m/z = 148.06 [M+H]⁺
The mass of the molecule plus

a proton.

m/z = 170.04 [M+Na]⁺
A common adduct seen in

electrospray ionization.

Reference spectra for the parent compound, D-Aspartic acid, can be found in databases like

the Human Metabolome Database (HMDB) and can be useful for comparison of the aspartate
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backbone signals.[15]

Question: How do I set up an HPLC method to check the purity of my compound?

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing purity.

Rationale: This technique separates compounds based on their hydrophobicity. It can

effectively separate the mono-ester from the more hydrophobic di-ester and the less

hydrophobic D-Aspartic acid starting material. Chiral columns are needed to separate D- and

L-enantiomers.

Protocol: General RP-HPLC Method for Purity Analysis

Column: C18 (ODS) column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

Mobile Phase B: Acetonitrile (MeCN) with the same acid additive.[13]

Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage

(e.g., 95%) over 20-30 minutes. This will elute compounds of increasing hydrophobicity.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the

molecule lacks a strong chromophore. If derivatized, detection can be done at other

wavelengths (e.g., 340 nm for FDNP-Val-NH₂ derivatives).[13]

Analysis: Purity is calculated by the area percentage of the main product peak relative to

the total area of all peaks.

Section 4: Experimental Use and Biological Activity
D-Aspartic acid and its derivatives are biologically active, primarily interacting with the

neuroendocrine system.[16][17]

Question: What is the proposed mechanism of action for D-Aspartic acid, and how might the 4-

methyl ester differ?
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D-Aspartic acid is known to act as a signaling molecule, primarily in the brain and endocrine

glands.[16]

Known D-Aspartate Pathways:

NMDA Receptor Agonism: D-Aspartate binds to the L-glutamate site on the NMDA

receptor, acting as an agonist and playing a role in neurotransmission.[7][16]

Hormone Regulation: It is involved in the synthesis and release of hormones like

testosterone and luteinizing hormone (LH), acting on the hypothalamus-pituitary-gonadal

axis.[17][18] In Leydig cells, it can upregulate the expression of the StAR protein, a key

factor in steroidogenesis.[18]

Cell Proliferation: In the testis, D-Asp can promote cell proliferation through the

GluR/ERK1/2 pathway.[17]

Role of the 4-Methyl Ester: The ester is often synthesized with the goal of creating a prodrug.

The rationale is that the more lipophilic ester can cross cell membranes more easily than the

charged carboxylic acid. Once inside the cell, endogenous esterase enzymes would

hydrolyze the ester, releasing D-Aspartic acid to act on its intracellular targets.
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Fig 3. Prodrug strategy for enhancing intracellular D-Aspartate delivery.
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Caption: Fig 3. Prodrug strategy for enhancing intracellular D-Aspartate delivery.

Question: I am designing an in vivo study. What should I consider for formulation and

administration?

For in vivo work, formulation is key to achieving desired exposure.

Solubility: First, determine the solubility of your compound in relevant vehicles (e.g., saline,

PBS, DMSO, oil-based vehicles). The parent D-Aspartic acid has a solubility of about 10
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mg/mL in PBS (pH 7.2).[7] The ester may have different solubility characteristics.

Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) will

depend on your experimental goals and the compound's properties. An ester might have

improved oral bioavailability compared to the parent acid.

Pharmacokinetics (PK): If resources permit, run a preliminary PK study. This will tell you how

quickly the compound is absorbed, distributed, metabolized (hydrolyzed), and excreted. This

is crucial for designing a rational dosing schedule.

Toxicity: Always perform a dose-ranging study to identify the maximum tolerated dose (MTD)

before proceeding to efficacy studies. While D-Aspartic acid is an endogenous molecule, the

ester is a synthetic derivative and should be evaluated for safety.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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